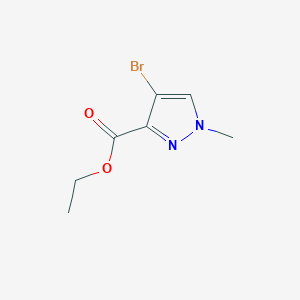

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-53-4 | |

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of pharmaceuticals and agrochemicals. The target of this guide, this compound, is a particularly valuable synthetic intermediate. The strategic placement of its functional groups—an ester for amide coupling, an N-methyl group to modulate solubility and metabolic stability, and a C4-bromo substituent that serves as a versatile handle for cross-coupling reactions—makes it a powerful building block for constructing complex molecular architectures.[1][2] This document provides a comprehensive exploration of its synthesis, grounded in mechanistic principles and practical, field-proven methodologies.

Strategic Analysis: A Retrosynthetic Approach

A logical approach to synthesizing this compound involves a two-stage strategy. The primary disconnection breaks the carbon-bromine bond, identifying the precursor ethyl 1-methyl-1H-pyrazole-3-carboxylate. This precursor, in turn, can be disconnected to reveal its fundamental building blocks. This retrosynthetic logic dictates a forward synthesis that first constructs the methylated pyrazole core, followed by a regioselective bromination at the C4 position.

Caption: Workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol (Illustrative Example): A common procedure involves the reaction of an appropriate diketoester with methylhydrazine in a suitable solvent like ethanol. [3]

-

To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol (5-10 volumes), add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78-90°C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired isomer.

Strategy B: N-Methylation of Ethyl Pyrazole-3-carboxylate

An alternative and often more regioselective approach is to first form the pyrazole ring and then introduce the methyl group onto the N1 position.

Mechanistic Rationale: Direct alkylation of an NH-pyrazole presents its own regioselectivity challenge, as methylation can occur at either the N1 or N2 position. [4]The choice of methylating agent and base is critical. Traditional reagents like dimethyl sulfate are effective but highly toxic. [5]Modern approaches utilize greener or more selective reagents. For instance, dimethyl carbonate can serve as an environmentally benign methylating agent. [5][6]For achieving high N1 selectivity, sterically demanding reagents such as α-halomethylsilanes have proven exceptionally effective, delivering N1/N2 ratios exceeding 99:1 in many cases. [7][8][9][10] Experimental Protocol (Conceptual):

-

Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir for 15-30 minutes to form the pyrazolate anion.

-

Add the methylating agent (e.g., dimethyl carbonate or iodomethane) (1.1 eq) to the mixture.

-

Heat the reaction to 80-100°C for several hours, monitoring by TLC. [5]5. After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for subsequent purification.

Regioselective Bromination of the Pyrazole Core

With the core intermediate in hand, the final step is the installation of the bromine atom at the C4 position. This transformation is governed by the inherent electronic properties of the N-methylated pyrazole ring.

Mechanistic Rationale: The Pillars of Regioselectivity The regioselectivity of electrophilic substitution on the 1-methylpyrazole ring is a textbook example of heterocyclic reactivity. The ring contains two distinct nitrogen environments: the N1-methyl nitrogen is electron-donating and "pyrrole-like," while the N2 nitrogen is electron-withdrawing and "pyridine-like." This electronic arrangement strongly activates the C4 position towards electrophilic attack. The C3 and C5 positions are adjacent to the electron-withdrawing N2 atom, rendering them deactivated. Consequently, electrophiles like Br⁺ will overwhelmingly add to the C4 position, which is the most nucleophilic carbon on the ring. [11][12][13]

Caption: Logical workflow of electrophilic bromination.

Experimental Protocol:

-

Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.

-

Add the brominating agent, N-Bromosuccinimide (NBS) (1.05 eq), portion-wise to the solution at room temperature. Alternatively, liquid bromine (1.05 eq) can be added dropwise at 0-10°C. [14]3. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.

-

If using an acidic solvent, neutralize the mixture carefully with an aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | NBS is a solid, easier to handle source of electrophilic bromine. Br₂ is highly effective but requires more stringent handling precautions. |

| Solvent | Dichloromethane, Chloroform, Acetic Acid | Provides a medium for the reaction; choice can influence reaction rate and work-up. |

| Temperature | 0°C to Room Temperature | Mild conditions are typically sufficient due to the activated nature of the pyrazole C4 position. |

| Stoichiometry | ~1.0-1.1 equivalents of brominating agent | Using a slight excess ensures complete conversion while minimizing polybromination. |

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 211-213°C for the corresponding carboxylic acid, suggesting a relatively high melting point for the ester as well. [1]* ¹H NMR: Expected signals include a quartet and a triplet for the ethyl ester protons, a singlet for the N-methyl protons, and a singlet for the C5 proton. The disappearance of the C4 proton signal from the starting material is a key indicator of successful bromination.

-

¹³C NMR: Will show characteristic shifts for the pyrazole ring carbons, the ester carbonyl, and the alkyl groups.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the formula C₇H₉BrN₂O₂ (M.W. 233.06), with the characteristic isotopic pattern for a bromine-containing compound. [15]

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. Handle in a fume hood.

-

Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The is a robust and well-understood process that relies on fundamental principles of heterocyclic chemistry. The strategy of first forming the N-methylated pyrazole core followed by a highly regioselective electrophilic bromination at the C4 position is both efficient and high-yielding. The resulting compound is a testament to the power of strategic functionalization, providing chemists in drug discovery and materials science with a versatile platform for innovation.

References

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

-

Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]

-

Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Regioselectivity of pyrazole bromination. Reddit. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

This compound. MySkinRecipes. [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. reddit.com [reddit.com]

- 14. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 15. lab-chemicals.com [lab-chemicals.com]

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Core Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide:

Executive Summary: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a strategically important heterocyclic compound, serving as a versatile intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a recognized pharmacophore present in a multitude of biologically active molecules.[3] The compound's value lies in its bifunctional nature: a reactive C-Br bond at the C4 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and an ethyl ester at the C3 position, which can be readily modified. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed protocols for its most critical applications in palladium-catalyzed cross-coupling reactions, tailored for researchers and scientists in drug development.

Core Chemical Properties and Identification

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis. This section details the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Synonyms: While the IUPAC name is standard, variations may be encountered in literature and supplier catalogs.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 233.06 g/mol | [1][4] |

| Appearance | White to off-white powder or solid | [5] (Typical for similar compounds) |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [1] |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Limited solubility in water. | (Inferred from structure) |

Spectroscopic Profile (Predicted)

-

¹H-NMR:

-

A singlet for the pyrazole C5-H proton, expected around δ 7.5-8.0 ppm.

-

A singlet for the N-methyl (N-CH₃) protons, expected around δ 3.8-4.2 ppm.

-

A quartet for the ethyl ester methylene (-OCH₂CH₃) protons, expected around δ 4.2-4.5 ppm.

-

A triplet for the ethyl ester methyl (-OCH₂CH₃) protons, expected around δ 1.2-1.5 ppm.

-

-

¹³C-NMR:

-

Signals for the five pyrazole ring carbons, with the C-Br carbon being significantly shifted.

-

A signal for the ester carbonyl (C=O) carbon, expected around δ 160-165 ppm.

-

Signals for the N-methyl and the two ethyl ester carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis Pathway and Rationale

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following represents a logical and efficient pathway for the laboratory-scale synthesis of the title compound.

Synthetic Workflow

The proposed synthesis involves a two-step process: a Knorr-type pyrazole synthesis via cyclocondensation, followed by regioselective bromination. This approach offers high yields and good control over the final product structure.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol (5 mL/g), add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in acetonitrile (10 mL/g).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Causality Note: The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine, minimizing side reactions.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.

Key Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the C-Br bond, which is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.[1]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[6][7] This reaction is widely used to introduce aryl or heteroaryl moieties onto the pyrazole core.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as cesium carbonate (2.0 eq).[8]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the vessel.[9]

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. Trustworthiness Note: The active Pd(0) catalyst is oxygen-sensitive; ensuring an inert atmosphere is critical for catalytic turnover and preventing catalyst degradation.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration).[9]

-

Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the C4-arylated pyrazole.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10] This reaction is invaluable for synthesizing libraries of pyrazole-based compounds with diverse amine functionalities.

Catalytic Cycle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. A key challenge can be β-hydride elimination when using alkylamines with β-hydrogens, which may lead to lower yields.[11][12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Charge a reaction vial with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., tBuDavePhos, 0.08 eq).[13]

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Seal the vial, then evacuate and backfill with argon three times.

-

Add the amine (1.2 eq) and an anhydrous solvent like toluene or dioxane (0.1 M).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours. Expertise Note: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands like tBuDavePhos accelerate the reductive elimination step, which is often rate-limiting, and can suppress side reactions.[12][13]

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Concentrate and purify by column chromatography.

Functional Group Interconversion: Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation—a common linkage in pharmaceuticals.

Experimental Protocol: Saponification

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.[14]

-

Monitor the reaction until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the carboxylic acid product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the desired 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Handling, Storage, and Safety

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound.

-

Hazard Identification: Based on data for analogous compounds, this chemical should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][15]

-

Recommended Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][16]

-

First Aid Measures:

Conclusion and Future Outlook

This compound is a high-value building block whose utility is defined by its capacity for facile and selective functionalization. The palladium-catalyzed cross-coupling reactions detailed herein provide robust and versatile methods for elaborating the pyrazole scaffold, enabling access to a vast chemical space relevant to drug discovery and agrochemical development. As the demand for novel, complex small molecules continues to grow, the strategic application of such well-defined intermediates will remain a cornerstone of modern chemical synthesis.

References

- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2744334]

- 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/1h-pyrazole-3-carboxylic-acid-4-bromo-ethyl-ester.html]

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - ResearchGate. [URL: https://www.researchgate.net/publication/344583161_C4-Alkylamination_of_C4-Halo-1H-1-tritylpyrazoles_Using_Pddba2_or_CuI]

- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/618070-50-1.htm]

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.

- This compound, 97% - Lab-Chemicals.Com. [URL: https://www.lab-chemicals.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC159190050]

- Safety Data Sheet Warning - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/CM182686_EN.pdf]

- MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate - Capot Chemical. [URL: https://www.capotchem.com/msds/139308-52-4.html]

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344583161]

- Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem. [URL: https://www.lookchem.com/cas-519/519018-28-1.html]

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/]

- CAS NULL | this compound. [URL: https://www.chem-station.

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. [URL: https://patents.google.

- Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2828046]

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/25212]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. [URL: https://www.doi.org/10.1016/j.jprocont.2021.05.003]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.

- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [URL: https://www.caming.com/4-bromo-1h-pyrazole-3-carboxylic-acid-methyl-ester-cas-81190-89-8/]

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7785536/]

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. [URL: https://www.benchchem.

- 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/696455]

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-regioselective-C7-bromination-and-C7-cross-of-Gelin-Audo/037a304535352d43997d0fa04f21d3f9661b369c]

- Methyl 4-bromo-1H-pyrazole-3-carboxylate   - Chem-Impex. [URL: https://www.chemimpex.com/products/09048]

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6226]

- How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/prepare-5-bromo-1h-pyrazole-3-carboxylic-acid-251212.html]

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. [URL: https://www.mdpi.com/1422-0067/22/22/12304]

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Zahab/d0b933a3621c17296062776856037a1a09d6634c]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6611099/]

- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. [URL: https://patents.google.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. caming.com [caming.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. echemi.com [echemi.com]

- 17. capotchem.com [capotchem.com]

An In-Depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative, is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its strategic substitution pattern, featuring a reactive bromine atom and functional handles like the ethyl ester and N-methyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrazole core is a well-established pharmacophore, present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important compound, with a focus on practical insights for laboratory use.

Chemical Identity and Properties

CAS Number: 400877-53-4[1]

Molecular Formula: C₇H₉BrN₂O₂[1]

Molecular Weight: 233.06 g/mol [1]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| Boiling Point | No data available | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Chemical Structure:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous preparations of substituted pyrazoles and should be optimized for the specific substrate.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for cyclocondensation reactions, as it readily dissolves both reactants and facilitates the reaction at reflux temperatures.

-

Stoichiometry: A slight excess of methylhydrazine may be used to ensure complete conversion of the diketoester.

-

Purification: Column chromatography is a standard method for purifying organic compounds of this type, effectively separating the desired product from any side products or unreacted starting materials.

Step 2: Synthesis of this compound

-

Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq), portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality behind Experimental Choices:

-

Brominating Agent: NBS is often preferred for its milder and more selective bromination compared to liquid bromine, reducing the formation of over-brominated byproducts. Acetic acid can serve as both a solvent and a catalyst for electrophilic bromination.

-

Temperature Control: Maintaining a low temperature during the addition of the brominating agent helps to control the reaction rate and minimize side reactions.

-

Work-up: The aqueous work-up is crucial to remove unreacted reagents, acidic byproducts, and to neutralize the reaction mixture before purification.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet signal for the -CH₃ group and a quartet signal for the -CH₂- group are expected, with typical coupling constants.

-

N-Methyl group: A singlet signal corresponding to the three protons of the methyl group attached to the pyrazole nitrogen.

-

Pyrazole proton: A singlet for the proton at the C5 position of the pyrazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

-

Pyrazole ring carbons: Signals corresponding to the carbons of the pyrazole ring, with the carbon bearing the bromine atom showing a characteristic shift.

-

Ethyl and N-Methyl carbons: Signals for the carbons of the ethyl and N-methyl groups in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-Br stretch: An absorption band in the fingerprint region corresponding to the carbon-bromine bond.

-

C-H stretches: Absorption bands for the aliphatic C-H bonds of the methyl and ethyl groups.

MS (Mass Spectrometry):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors. Its functional groups allow for a variety of chemical transformations.

-

Cross-Coupling Reactions: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the exploration of structure-activity relationships in drug discovery programs.

-

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a handle for further derivatization and the introduction of diverse functional groups.

-

Scaffold for Bioactive Molecules: The pyrazole core is a key feature in many biologically active compounds. This building block allows for the efficient construction of novel pyrazole-containing molecules for screening as potential drug candidates or agrochemicals.

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of a wide array of functionalized pyrazole derivatives. Its versatile chemical nature allows for diverse modifications, making it a valuable tool for researchers in drug discovery and agrochemical development. While detailed experimental data on its synthesis and characterization are not widely published, its preparation can be reliably approached through established synthetic methodologies for pyrazoles. As the demand for novel heterocyclic compounds continues to grow, the utility of intermediates like this compound in accelerating research and development is undeniable.

References

Sources

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate molecular weight

An In-depth Technical Guide: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry and agrochemical synthesis. The strategic placement of its bromo, methyl, and ethyl carboxylate groups on the pyrazole core offers multiple reaction sites for diversification, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis strategy, key applications in drug discovery, and essential safety protocols. As a Senior Application Scientist, the narrative aims to bridge theoretical chemistry with practical laboratory insights, emphasizing the causality behind experimental choices to empower researchers in their work with this versatile intermediate.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of pharmaceutical chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs. Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[1] this compound emerges as a particularly valuable intermediate, providing a stable and pre-functionalized scaffold for the development of novel bioactive agents.[2]

Physicochemical Properties & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research.

Core Data Summary

The key quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 400877-53-4 | [3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [3] |

| Molecular Weight | 233.06 g/mol | [3] |

| Purity (Typical) | ≥97% | [3] |

| Appearance | White to off-white solid | Generic |

| Storage | Sealed in a dry place at room temperature | [3] |

Molecular Structure

The structure of the molecule is foundational to its reactivity and function. The N-methylation prevents tautomerization, providing a single, stable isomer for predictable reactions.

Caption: Structure of this compound.

Anticipated Spectroscopic Profile

For a protocol to be self-validating, researchers must be able to confirm the identity and purity of their material. Based on the structure, the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum should feature distinct signals corresponding to each proton environment. Expect a singlet for the N-methyl protons (~3.8-4.0 ppm), a singlet for the C5-proton on the pyrazole ring (~7.5-8.0 ppm), and a characteristic quartet (~4.2-4.4 ppm) and triplet (~1.2-1.4 ppm) for the ethyl ester group protons.

-

¹³C NMR: Key signals will include those for the pyrazole ring carbons, the N-methyl carbon, the carbonyl carbon of the ester (~160-165 ppm), and the two carbons of the ethyl group. The carbon bearing the bromine (C4) will appear at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 232 and 234.

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes to substituted pyrazoles exist, the most reliable and common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. The following workflow is based on established principles of pyrazole synthesis.

Synthetic Strategy

The synthesis logically proceeds by first constructing a suitable brominated 1,3-dicarbonyl precursor, which is then reacted with methylhydrazine to form the pyrazole ring in a regioselective manner.

Caption: General workflow for the synthesis of the target pyrazole.

Detailed Experimental Protocol

This protocol is a representative procedure derived from analogous preparations in the literature.[4][5]

Step 1: Synthesis of Diethyl 2-bromo-3-oxobutanedioate (Precursor)

-

Rationale: A Claisen condensation between diethyl oxalate and ethyl acetate forms the core 1,3-dicarbonyl structure. This is a classic carbon-carbon bond-forming reaction driven by a strong base like sodium ethoxide (NaOEt). Subsequent bromination at the active methylene position installs the required bromine atom.

-

Procedure: a. To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C, slowly add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq). b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with dilute aqueous HCl and extract the product, diethyl 2-oxobutanedioate, with ethyl acetate. d. To the crude product dissolved in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS) (1.05 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. e. Wash the reaction mixture, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated precursor.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Rationale: Methylhydrazine reacts with the 1,3-dicarbonyl system. The two nitrogen atoms of the hydrazine attack the two carbonyl carbons, and subsequent dehydration (cyclization) forms the stable aromatic pyrazole ring. The reaction is often performed in a protic solvent like ethanol to facilitate proton transfer steps.

-

Procedure: a. Dissolve the crude diethyl 2-bromo-3-oxobutanedioate from Step 1 in ethanol. b. Add methylhydrazine (1.1 eq) dropwise at room temperature. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. e. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Purification

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is the standard and most effective method for isolating the target compound to a high degree of purity.

-

Procedure: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a solvent system with increasing polarity, typically a mixture of hexane and ethyl acetate, to elute the product. c. Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Applications in Medicinal Chemistry

The utility of this molecule lies in its capacity for controlled, site-selective modification. The bromo and ester functionalities are orthogonal handles for introducing molecular diversity.

Key Reaction Pathways

This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[2]

-

Suzuki-Miyaura Coupling: The C4-bromo position can be readily coupled with a wide range of aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This allows for the direct installation of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor development.

-

Ester Modification: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines via amide bond formation (e.g., using HATU or EDC as coupling agents). This is a primary route for introducing substituents that can interact with specific residues in a biological target.

Caption: Key diversification pathways for the title compound in drug discovery.

Safety, Handling, and Storage

While comprehensive toxicological data for this specific compound are not widely published, data from structurally related brominated pyrazoles and general laboratory safety principles mandate cautious handling.[6]

5.1. Hazard Identification

-

Skin/Eye Irritation: Assumed to be a skin and serious eye irritant based on analogous compounds.[7][8] Direct contact should be avoided.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

-

Ingestion: Harmful if swallowed.[9]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[9]

5.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water.[6][7] Remove contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

5.4. Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended.[3][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a versatile tool for chemical innovation. Its well-defined structure, predictable reactivity, and relevance to the synthesis of high-value molecules make it an indispensable asset for researchers in drug discovery and materials science. By understanding its properties, synthesis, and safe handling as detailed in this guide, scientists can effectively leverage this building block to accelerate their research and development programs.

References

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl

- SAFETY D

- ETHYL 3-(4-BROMOPHENYL)

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl

- Safety D

- SAFETY D

- MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxyl

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will dissect its molecular structure, outline a robust synthetic pathway grounded in established chemical principles, detail its comprehensive spectroscopic characterization, and explore its versatile applications in the synthesis of complex, high-value molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this important synthetic intermediate.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1] Its unique electronic properties and metabolic stability have rendered it a "privileged scaffold," frequently appearing in a wide array of approved therapeutic agents.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity and pharmacokinetic profiles.[3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] this compound represents a strategically functionalized derivative, poised for elaboration into more complex molecular architectures.

Compound Profile: this compound

This compound is a polysubstituted pyrazole featuring a bromine atom at the C4 position, a methyl group at the N1 nitrogen, and an ethyl carboxylate group at the C3 position. These functional groups provide distinct handles for subsequent chemical modifications, making it a valuable intermediate in multi-step syntheses.[5][6]

Molecular Structure

The structure combines the stability of the aromatic pyrazole core with three key functional groups that dictate its reactivity and utility.

Caption: Molecular structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrN₂O₂ | [7] |

| Molecular Weight | 233.06 g/mol | [7] |

| Appearance | Typically a solid at room temperature | |

| CAS Number | 400877-53-4 (representative) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) |

Synthesis and Mechanism: A Guided Approach

The synthesis of polysubstituted pyrazoles is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This robust and high-yielding reaction forms the basis of the proposed synthetic protocol for this compound.[2][10]

The key starting materials are a suitable β-ketoester, specifically ethyl 2-bromo-3-oxobutanoate, and methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical hydrazine (methylhydrazine) can lead to regioisomers; however, the electronic and steric nature of the β-ketoester often directs the cyclization to favor one isomer.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Self-Validating)

-

Objective: To synthesize this compound.

-

Materials:

-

Ethyl 2-bromo-3-oxobutanoate (1.0 eq.)

-

Methylhydrazine (1.1 eq.)

-

Ethanol (anhydrous, ~5 mL per mmol of ketoester)

-

Glacial Acetic Acid (catalytic, ~2-3 drops)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (aq. NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-bromo-3-oxobutanoate (1.0 eq.) and anhydrous ethanol.

-

Add a catalytic amount of glacial acetic acid (~3 drops) to the solution.

-

Slowly add methylhydrazine (1.1 eq.) to the stirred solution at room temperature. An initial exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

-

-

Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and compared against the expected data (see Section 4).

Structural Elucidation and Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data based on the molecular structure and analysis of similar compounds reported in the literature.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | δ ~ 7.6-7.8 ppm (s, 1H, pyrazole C5-H)δ ~ 4.3-4.4 ppm (q, 2H, -OCH₂CH₃)δ ~ 3.9-4.0 ppm (s, 3H, N-CH₃)δ ~ 1.3-1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~ 162-164 ppm (C=O, ester)δ ~ 145-148 ppm (C3-pyrazole)δ ~ 138-140 ppm (C5-pyrazole)δ ~ 95-98 ppm (C4-pyrazole, attached to Br)δ ~ 61-62 ppm (-OCH₂CH₃)δ ~ 38-40 ppm (N-CH₃)δ ~ 14-15 ppm (-OCH₂CH₃) |

| FT-IR (cm⁻¹) | ~2980 (C-H stretch, aliphatic)~1720-1735 (C=O stretch, ester)~1550 (C=N stretch, pyrazole ring)~1250 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ peak at m/z 232/234 (corresponding to ⁷⁹Br/⁸¹Br isotopes) |

Applications in Synthesis: A Versatile Building Block

This compound is a powerful intermediate due to its orthogonally reactive functional groups.

-

Bromo Group (C4): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[14][15][16] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[17][18] The reactivity order for halogens in these reactions is generally I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability.[14]

-

Ester Group (C3): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in bioactive molecules. Alternatively, it can be reduced to a primary alcohol for further functionalization.

Diversification Potential

Caption: Synthetic diversification pathways from the title compound.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-defined structure, accessible synthesis via the Knorr condensation, and strategically placed functional groups allow for predictable and diverse chemical modifications. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research and development programs.

References

-

J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC. Accessed January 12, 2026. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Accessed January 12, 2026. [Link]

-

Bekkali, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Accessed January 12, 2026. [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Accessed January 12, 2026. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2483-2490. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Accessed January 12, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information. Accessed January 12, 2026. [Link]

-

Pereira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3136. [Link]

-

MySkinRecipes. This compound. Accessed January 12, 2026. [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Accessed January 12, 2026.

-

Stanovnik, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]

-

Ajibade, P. A., & Andrew, F. P. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(35), 14046-14057. [Link]

-

Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5304. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. [Link]

-

Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Accessed January 12, 2026. [Link]

-

Khalid, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7173. [Link]

-

Shields, J. D., & Doyle, A. G. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 85(1), 1-10. [Link]

-

Foubelo, F., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]

-

Oakwood Chemical. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Accessed January 12, 2026. [Link]

Sources

- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate IUPAC name

An In-Depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Introduction

This compound is a substituted pyrazole derivative that serves as a highly versatile and valuable building block in synthetic organic chemistry. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide, intended for researchers and professionals in drug development and agrochemical science, provides a comprehensive overview of this compound's nomenclature, properties, synthesis, characterization, and applications, grounding all technical claims in authoritative sources.

Nomenclature, Structure, and Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural arrangement of this molecule, featuring a bromine atom at position 4, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 3, dictates its reactivity and utility.

-

IUPAC Name: this compound

-

CAS Number: 400877-53-4[2]

-

Molecular Formula: C H BrN O[2]

-

Synonyms:

-

Ethyl 4-bromo-1-methyl-pyrazole-3-carboxylate

-

1H-Pyrazole-3-carboxylic acid, 4-bromo-1-methyl-, ethyl ester

-

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of the title compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Weight | 233.06 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Appearance | White to off-white solid or powder | General knowledge |

| Storage | Store at room temperature, sealed in a dry environment | [2] |

Synthesis and Mechanistic Insights

While specific, proprietary synthesis routes may vary, the construction of the this compound scaffold generally relies on established principles of heterocyclic chemistry. A logical and common approach involves the cyclocondensation reaction to form the pyrazole ring, followed by halogenation.

Causality in Synthesis: The choice of a cyclocondensation pathway, such as the Knorr pyrazole synthesis, is dictated by the commercial availability and reactivity of the precursors. The reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative is a robust and high-yielding method for forming the pyrazole core. Subsequent bromination at the C4 position is typically facile due to the electron-rich nature of the pyrazole ring.

Generalized Synthetic Workflow

A plausible synthetic route can be visualized as a three-stage process:

-

Precursor Formation: Synthesis of an appropriate β-dicarbonyl compound.

-

Cyclocondensation: Reaction with methylhydrazine to form the N-methylated pyrazole ring. This step is crucial for establishing the core heterocycle.

-

Bromination: Introduction of the bromine atom at the C4 position, often using a reagent like N-Bromosuccinimide (NBS), to yield the final product.

Caption: Generalized workflow for the synthesis.

Spectroscopic Characterization

Verification of the compound's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary analytical techniques for this purpose. The data presented below are predicted values based on the chemical structure and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

-

Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values corresponding to the molecular structure.

Predicted Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.9 - 8.1 (s, 1H) | Pyrazole C5-H | ~160 - 162 | Ester C=O |

| ~4.3 - 4.4 (q, 2H) | Ester -OCH₂ CH₃ | ~145 - 148 | Pyrazole C3 |

| ~3.9 - 4.0 (s, 3H) | N-CH₃ | ~135 - 138 | Pyrazole C5 |

| ~1.3 - 1.4 (t, 3H) | Ester -OCH₂CH₃ | ~95 - 98 | Pyrazole C4-Br |

| ~61 - 63 | Ester -O CH₂CH₃ | ||

| ~38 - 40 | N-C H₃ | ||

| ~14 - 15 | Ester -OCH₂C H₃ |

Note on Mass Spectrometry: The mass spectrum would be expected to show a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its functional groups are strategically positioned for further chemical modification.

-

Medicinal Chemistry: The compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[3] The pyrazole scaffold is found in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][4]

-

Agrochemicals: It is used in the development of novel pesticides and herbicides. The pyrazole core is a common feature in many commercial agrochemicals.[5]

-

Synthetic Chemistry: The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further complexity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or other functional groups to the pyrazole core.[3]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Chemenu.

- Methyl 4-bromo-1H-pyrazole-3-carboxyl

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Data of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The specific substitution pattern of this molecule, featuring a bromine atom, a methyl group, and an ethyl carboxylate, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel bioactive compounds.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is summarized in the table below.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.55 | Singlet (s) | 1H | - | H5 |

| 2 | 4.35 | Quartet (q) | 2H | 7.1 | H10 |

| 3 | 3.95 | Singlet (s) | 3H | - | H6 |

| 4 | 1.38 | Triplet (t) | 3H | 7.1 | H11 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule.

-

H5 (Pyrazole Ring Proton): A singlet is predicted at approximately 7.55 ppm. In pyrazole systems, the C5-proton typically appears as a singlet. Its downfield chemical shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the adjacent nitrogen atom (N1).

-

H10 (Ethyl Ester Methylene Protons): A quartet is predicted around 4.35 ppm. The quartet multiplicity arises from the spin-spin coupling with the three neighboring protons of the methyl group (H11). The chemical shift is characteristic of methylene protons adjacent to an ester oxygen, which is an electron-withdrawing group, thus deshielding these protons.[1]

-

H6 (N-Methyl Protons): A singlet is predicted at approximately 3.95 ppm. This signal corresponds to the three protons of the methyl group attached to the N1 atom of the pyrazole ring. The singlet nature is due to the absence of adjacent protons for coupling. The chemical shift is in the expected range for an N-methyl group on a heterocyclic ring.

-

H11 (Ethyl Ester Methyl Protons): A triplet is predicted around 1.38 ppm. The triplet multiplicity is a result of coupling with the two adjacent methylene protons (H10). This upfield chemical shift is typical for a methyl group in an ethyl ester, being relatively shielded from the electron-withdrawing effects of the carbonyl and oxygen atoms.[1]

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | 161.0 | C8 (C=O) |

| 2 | 145.0 | C3 |

| 3 | 133.0 | C5 |

| 4 | 95.0 | C4 |

| 5 | 61.5 | C10 |

| 6 | 39.0 | C6 |

| 7 | 14.2 | C11 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows seven signals, corresponding to the seven carbon atoms in the molecule.

-

C8 (Carbonyl Carbon): The most downfield signal, predicted at approximately 161.0 ppm, is assigned to the carbonyl carbon of the ethyl ester. This is a characteristic chemical shift for ester carbonyl carbons.[2]

-

C3 and C5 (Pyrazole Ring Carbons): The signals for the pyrazole ring carbons C3 and C5 are predicted to be in the aromatic region, around 145.0 ppm and 133.0 ppm, respectively. The C3 carbon, being attached to the electron-withdrawing carboxylate group, is expected to be more deshielded than the C5 carbon.

-

C4 (Brominated Pyrazole Carbon): The carbon atom C4, which is bonded to the bromine atom, is predicted to have a chemical shift of approximately 95.0 ppm. The "heavy atom effect" of bromine typically shifts the signal of the attached carbon to a more upfield position than what would be expected based on electronegativity alone.

-

C10 (Ethyl Ester Methylene Carbon): The signal for the methylene carbon of the ethyl group is predicted at around 61.5 ppm. Its position is influenced by the adjacent ester oxygen atom.

-

C6 (N-Methyl Carbon): The N-methyl carbon signal is predicted at approximately 39.0 ppm, a typical value for a methyl group attached to a nitrogen atom in a heterocyclic system.

-

C11 (Ethyl Ester Methyl Carbon): The most upfield signal, predicted at about 14.2 ppm, is assigned to the methyl carbon of the ethyl ester. This is a characteristic chemical shift for a terminal methyl group in an aliphatic chain.

Experimental Workflow for NMR Analysis

The following diagram outlines a standard workflow for acquiring NMR data for a compound like this compound.

Caption: A typical experimental workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and coupling constants, based on established principles and data from analogous structures, serves as a valuable resource for the structural verification and characterization of this important synthetic intermediate. The provided experimental workflow offers practical guidance for researchers undertaking the NMR analysis of this and similar compounds. As with any predicted data, it is recommended that experimental verification be performed to confirm these assignments.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-